molecular formula C8H19O2PS3 B1670778 Disulfoton CAS No. 298-04-4

Disulfoton

Cat. No. B1670778
CAS RN: 298-04-4
M. Wt: 274.4 g/mol
InChI Key: DOFZAZXDOSGAJZ-UHFFFAOYSA-N
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Description

Disulfoton is an organophosphate acetylcholinesterase inhibitor used as an insecticide . It is manufactured under the name Di-Syston by Bayer CropScience . Disulfoton in its pure form is a colorless oil but the technical product used in vegetable fields is dark and yellowish with a sulfur odor .


Synthesis Analysis

Disulfoton is synthesized by sulfide formation of 2-ethylthioethanol + O,O-diethyl hydrogen phosphorodithioate with beta-chloroethyl thioethyl ether .


Molecular Structure Analysis

The chemical formula of Disulfoton is C8H19O2PS3 . It has a molar mass of 274.404 .


Chemical Reactions Analysis

Oxidation of Disulfoton happens rapidly and metabolizes disulfoton into sulfones and sulfoxides, oxidation to oxygen analogs and/or hydrolysis to produce a corresponding phosphorothionate or phosphate .


Physical And Chemical Properties Analysis

Disulfoton is an oily, colorless to yellow liquid with a characteristic, sulfurous odor . It has a density of 1.14 g/mL . Its solubility in water is 0.03% (22.7°C) and it has a vapor pressure of 0.0002 mmHg (20°C) .

Scientific Research Applications

1. Determination of Disulfoton and Its Metabolites in Agro-Products

  • Methods of Application: The researchers used a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) procedure to extract Disulfoton and its metabolites from the agro-products. The extracted compounds were then determined using a liquid chromatograph tandem-mass spectrometer .
  • Results or Outcomes: The method showed satisfactory linearity with coefficients of determination (R²) > 0.9919. The limits of detection for all target analytes in different agro-products ranged from 0.01 to 1.68 µg/kg, while the limits of quantification were 5 µg/kg for Disulfoton, and 1 µg/kg for each metabolite .

2. Degradation of Disulfoton Using Nanocompost

  • Summary of the Application: This study evaluated the degradation efficiency of Disulfoton using a Fenton-like reaction catalyzed by magnetite nanoparticles. The toxicity of the by-products of the degradation process was also evaluated using the bioindicator Allium cepa .
  • Methods of Application: The researchers used a Fenton-like reaction catalyzed by magnetite nanoparticles to degrade Disulfoton. The toxicity of the by-products was evaluated using the bioindicator Allium cepa .

Disulfoton is an organophosphate acetylcholinesterase inhibitor used as an insecticide . It’s important to note that while it has been used in various applications, its use is highly regulated due to its toxicity .

Disulfoton is an organophosphate acetylcholinesterase inhibitor used as an insecticide . It’s important to note that while it has been used in various applications, its use is highly regulated due to its toxicity .

Safety And Hazards

Disulfoton is highly toxic and poses a significant risk to human health . It is toxic by inhalation, skin absorption, and/or ingestion . Exposure to skin or eyes may cause burns . It is also very toxic to aquatic life and forms an acute hazard with long-lasting effects .

properties

IUPAC Name

diethoxy-(2-ethylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H19O2PS3/c1-4-9-11(12,10-5-2)14-8-7-13-6-3/h4-8H2,1-3H3
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InChI Key

DOFZAZXDOSGAJZ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCCSCC
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Molecular Formula

C8H19O2PS3
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DSSTOX Substance ID

DTXSID0022018
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Molecular Weight

274.4 g/mol
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Physical Description

Disulfoton is a dark, yellow, oily liquid with a characteristic sulfur odor. It is a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. Exposure to skin or eyes may cause burns. It is combustible but does not ignite easily. When exposed to high temperature this material may emit toxic fumes. It is used as a pesticide. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]; [NIOSH], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Oily, colorless to yellow liquid with a characteristic, sulfur odor., Oily, colorless to yellow liquid with a characteristic, sulfur odor. [insecticide] [Note: Technical product is a brown liquid.]
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Boiling Point

270 to 271 °F at 1.5 mmHg (EPA, 1998), 132-133 °C @ 1.5 mm Hg; 108 °C @ 0.01 mm Hg, Boiling point: 62 °C at 0.01 mm Hg, at 0.2kPa: 132-133 °C, 270-271 °F
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Flash Point

greater than 180 °F (NIOSH, 2023), 133 °C, >180 °F
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Solubility

0.003 % at 73 °F (NIOSH, 2023), SOL IN MOST ORG LIQ & FATTY OILS, Miscible in n-hexane, dichloromethane, 2-propanol, toluene, In water, 16.3 mg/l @ 20 °C, Solubility in water: none, (73 °F): 0.003%
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Density

1.144 (EPA, 1998) - Denser than water; will sink, 1.144 @ 20 °C referred to water @ 4 °C, Relative density (water = 1): 1.14, 1.14
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Vapor Pressure

0.00018 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 9.75X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.02, 0.0002 mmHg
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Mechanism of Action

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain... . /Organophosphate pesticides/
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Product Name

Disulfoton

Color/Form

Pure compound: yellow liquid, Oily, colorless to yellow liquid, Colorless oil

CAS RN

298-04-4
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

Greater than -13 °F (EPA, 1998), -25 °C, -13 °F, >-13 °F
Record name DISULFOTON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3327
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DISULFOTON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/379
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DISULFOTON
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/343
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Disulfoton
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0245.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,300
Citations
World Health Organization - 1988 - apps.who.int
… Le disulfoton est métabolisé érı inhibi teurs puissants des chcliries térases et: il est: … du disulfoton cortenaient des concentratioris iraportantes de trois métabolites du disulfoton : le …
Number of citations: 6 apps.who.int
K Usui, Y Hayashizaki, T Minagawa, M Hashiyada… - Legal Medicine, 2012 - Elsevier
A liquid chromatography–tandem mass spectrometry method was developed and validated for simultaneous determination of disulfoton and five of its oxidative metabolites (disulfoton-…
Number of citations: 58 www.sciencedirect.com
SY Szeto, RS Vernon, MJ Brown - Journal of Agricultural and Food …, 1983 - ACS Publications
… This paper describes the translocation of disulfoton and its metabolites from soil … disulfoton for the control of asparagus aphid is discussed in terms of total residues [disulfoton …
Number of citations: 25 pubs.acs.org
Y TONOGAI, Y HASEGAWA, Y NAKAMURA… - Food Hygiene and …, 1991 - jstage.jst.go.jp
… : thermal decomposition product) on GC, disulfoton, its metabolites and DMP were separately … nor disulfoton and its metabolites were detected. Recoveries of trichlorfon and disulfoton …
Number of citations: 2 www.jstage.jst.go.jp
DW Clapp, DV Naylor, GC Lewis - 1976 - Wiley Online Library
… sulfoxide or disulfoton sulfone were digested with persulfate and the … for disulfoton were subtracted from the values for disulfoton and sulfone mixtures to calculate the disulfoton sulfone …
Number of citations: 15 acsess.onlinelibrary.wiley.com
M Yashiki, T Kojima, M Ohtani, F Chikasue… - Forensic science …, 1990 - Elsevier
… The concentrations of disulfoton and the sum of the metabolites in the blood collected on … of disulfoton), respectively. These concentrations appear to indicate a severe level of disulfoton …
Number of citations: 12 www.sciencedirect.com
SY Szeto, MJ Brown - Journal of Agricultural and Food Chemistry, 1982 - ACS Publications
GLC methods were developed for the determination of individual insecticideresidues in asparagus tissue and soil for three groups of compounds:(I) disulfoton and (II) phorate and their …
Number of citations: 38 pubs.acs.org
IJ Graham‐Bryce - Journal of the Science of Food and …, 1967 - Wiley Online Library
Adsorption of the systemic insecticide disulfoton (diethyl S‐[2‐(ethylthio) ethyl] phosphorothiolothionate) by soil was studied using a wet slurry technique. Extraction of soils and …
Number of citations: 58 onlinelibrary.wiley.com
LC Wright, WW Cone - J. Agric. Urban Entomol, 1999 - scentsoc.org
… test compared imidacloprid with a pooled treatment that consisted of all treatments including disulfoton. Imidacloprid was omitted from the pooled treatment in the disulfoton test. …
Number of citations: 10 www.scentsoc.org
M van Dyk, LP and Krau - Phytophylactica, 1978 - journals.co.za
… Disulfoton residues were found at low concentrations in the plant, but disulfoton sulphone seemed to be the principal metabolite. The disulfoton sulphone concentration reached a …
Number of citations: 4 journals.co.za

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